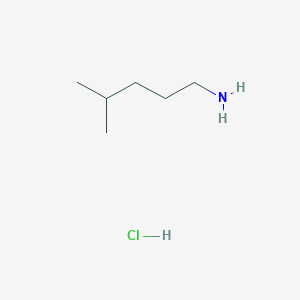
3-(4-oxoquinazolin-3(4H)-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-oxoquinazolin-3(4H)-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide is a synthetic organic compound that features a quinazolinone core linked to a triazole ring through a phenyl-ethyl chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-oxoquinazolin-3(4H)-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with formamide or its equivalents under reflux conditions.
Attachment of the Triazole Ring:
Linking the Phenyl-Ethyl Chain: The phenyl-ethyl chain is usually attached through nucleophilic substitution reactions, where the quinazolinone core is functionalized with a suitable leaving group, followed by reaction with the phenyl-ethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for the CuAAC reaction to improve yield and efficiency, and employing automated synthesis platforms to streamline the multi-step process.
Types of Reactions:
Oxidation: The quinazolinone core can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.
Reduction: Reduction of the quinazolinone can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the corresponding dihydroquinazolinone.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol.
Substitution: Alkyl halides, sulfonates, under basic conditions with solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Quinazoline derivatives.
Reduction: Dihydroquinazolinone.
Substitution: Alkylated triazole derivatives.
科学的研究の応用
Chemistry: This compound serves as a versatile intermediate in organic synthesis, allowing for the construction of complex molecular architectures.
Biology: In biological research, it is used to study enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: The compound is investigated for its potential as an anticancer agent, antimicrobial agent, and in the treatment of neurological disorders.
Industry: In the pharmaceutical industry, it is used as a lead compound for drug development, particularly in the design of kinase inhibitors and other enzyme-targeted therapies.
作用機序
The mechanism of action of 3-(4-oxoquinazolin-3(4H)-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide involves binding to specific molecular targets such as enzymes or receptors. The quinazolinone core can mimic the structure of natural substrates or inhibitors, allowing it to interact with active sites of enzymes, thereby inhibiting their activity. The triazole ring enhances binding affinity and specificity through additional hydrogen bonding and hydrophobic interactions.
類似化合物との比較
4-oxoquinazoline derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.
1,2,3-triazole derivatives: These compounds contain the triazole ring and are known for their diverse pharmacological properties.
Uniqueness: The unique combination of the quinazolinone core and the triazole ring in 3-(4-oxoquinazolin-3(4H)-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide provides a distinct scaffold that can be tailored for specific biological targets, offering a versatile platform for drug development.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and mechanism of action
特性
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2/c28-20(10-13-26-15-22-18-9-5-4-8-17(18)21(26)29)25-19(14-27-23-11-12-24-27)16-6-2-1-3-7-16/h1-9,11-12,15,19H,10,13-14H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZMEGKDHGIPCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3,4-Dimethylphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2907290.png)


![3-Formyl-N-spiro[2.4]heptan-7-yl-1H-indole-6-carboxamide](/img/structure/B2907293.png)


![[2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanamine hydrochloride](/img/structure/B2907296.png)
![2-cyclopropyl-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide](/img/structure/B2907300.png)
![3-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2907302.png)


![Tert-butyl 5-(fluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2907308.png)
